2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid
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Overview
Description
2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid is a compound that features an imidazole ring, a trityl group, and an oxalic acid moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The trityl group can be introduced via a reaction with triphenylmethyl chloride in the presence of a base such as pyridine . The final step involves the reaction with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive removal of the trityl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Deprotected amine.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The trityl group can protect reactive sites during chemical reactions, allowing for selective modification of the molecule. Oxalic acid can chelate metal ions, affecting their availability and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Tritylamine: A compound with a trityl-protected amine group.
Uniqueness
2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trityl group provides steric protection, while the imidazole ring and oxalic acid moiety offer diverse reactivity and potential biological activity .
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid |
InChI |
InChI=1S/C24H23N3.C2H2O4/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)27-17-16-23-18-25-19-26-23;3-1(4)2(5)6/h1-15,18-19,27H,16-17H2,(H,25,26);(H,3,4)(H,5,6) |
InChI Key |
AVSLUKIEXHUTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CN=CN4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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